N-(tert-Butyl)pyridine-3-sulfonamide

Description

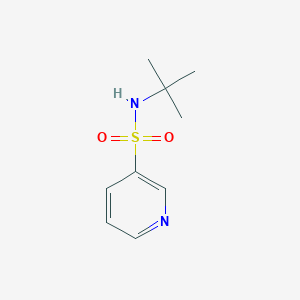

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDXBGLWJRZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545820 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17432-06-3 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(tert-Butyl)pyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)pyridine-3-sulfonamide, identified by the CAS Number 17432-06-3 , is a heterocyclic sulfonamide that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The unique structural combination of a pyridine ring, a sulfonamide linkage, and a bulky tert-butyl group imparts specific physicochemical properties that make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, safety and handling procedures, and its emerging applications in drug development. This document is intended to serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While comprehensive experimental data is not extensively published, the following table summarizes its key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 17432-06-3 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₂S | |

| Molecular Weight | 214.29 g/mol | |

| IUPAC Name | This compound |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of pyridine-3-sulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides. The general approach is outlined below, emphasizing the causality behind the experimental choices.[3]

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Pyridine-3-sulfonyl chloride hydrochloride

-

tert-Butylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a solution of pyridine-3-sulfonyl chloride hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise at 0 °C. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Nucleophilic Addition: To the resulting mixture, add tert-butylamine (1.1 eq) dropwise at 0 °C. The reaction is kept cold to control the exothermicity of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a pure solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the tert-butyl group.

-

Pyridine Protons: The four protons on the pyridine ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the sulfonamide group.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the aliphatic region (typically δ 1.2-1.5 ppm), characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

-

N-H Proton: A broad singlet corresponding to the sulfonamide N-H proton may be observed, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Carbons: Five distinct signals are expected in the aromatic region (typically δ 120-155 ppm) corresponding to the carbons of the pyridine ring.

-

tert-Butyl Carbons: Two signals are anticipated for the tert-butyl group: one for the quaternary carbon (typically δ 50-60 ppm) and one for the three equivalent methyl carbons (typically δ 25-35 ppm).

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (214.29 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond.[4][5] A significant fragment would likely be the loss of the tert-butyl group. The fragmentation of the pyridine ring would also contribute to the overall pattern.[6][7]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The pyridine ring is also a common motif in medicinal chemistry, known for its ability to engage in various biological interactions. The combination of these two moieties in this compound makes it an attractive starting point for the design and synthesis of novel drug candidates.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential for development as an inhibitor of various enzymes, such as kinases or carbonic anhydrases. The tert-butyl group can provide steric bulk, influencing binding selectivity and metabolic stability.

Potential Research Directions

-

Kinase Inhibitors: The pyridine-sulfonamide scaffold is present in some kinase inhibitors. This compound could serve as a fragment or starting material for the development of novel kinase inhibitors for oncology or inflammatory diseases.

-

Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases. This compound could be explored for its inhibitory activity against various isoforms of this enzyme.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined chemical features, this compound is a suitable candidate for fragment-based screening campaigns to identify starting points for new drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling sulfonamide and pyridine derivatives should be followed.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Identification (Based on related compounds)

-

Skin and Eye Irritation: Similar compounds can cause skin and eye irritation.[8][9]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[9]

-

Harmful if Swallowed: May be harmful if ingested.

The following diagram outlines the standard handling protocol for this type of chemical compound.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 17432-06-3|this compound|BLD Pharm [bldpharm.com]

- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. combi-blocks.com [combi-blocks.com]

"N-(tert-Butyl)pyridine-3-sulfonamide" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-(tert-Butyl)pyridine-3-sulfonamide

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the critical experimental parameters, underlying chemical principles, and robust analytical validation required for this compound.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone pharmacophore in drug discovery, renowned for their stability, favorable physicochemical properties, and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The title compound, this compound (CAS No. 17432-06-3), incorporates the bioisosterically significant pyridine ring, enhancing its potential for modulation of pharmacokinetic and pharmacodynamic properties.[3][4] Its synthesis and rigorous characterization are therefore fundamental preliminary steps in the development of novel therapeutic agents. This guide provides a field-proven approach to its preparation and validation.

Synthesis of this compound

The most reliable and direct route to this compound is the nucleophilic substitution reaction between pyridine-3-sulfonyl chloride and tert-butylamine. This reaction is a classic example of sulfonamide bond formation.

Mechanistic Rationale

The synthesis hinges on the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the sulfur atom. This addition is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation of the tert-butylamine reactant and drive the reaction to completion.

Precursor Synthesis: Pyridine-3-sulfonyl Chloride

The primary precursor, pyridine-3-sulfonyl chloride, is not always commercially available in the desired purity and can be prepared from pyridine-3-sulfonic acid. A common and effective method involves reacting pyridine-3-sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in a suitable solvent or neat.[5][6]

For example, heating a mixture of pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride efficiently yields the desired sulfonyl chloride.[6] Careful work-up is required to remove phosphorus-based byproducts.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust laboratory-scale synthesis.

Materials:

-

Pyridine-3-sulfonyl chloride

-

tert-Butylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add pyridine-3-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction upon amine addition.

-

Reagent Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled, stirring solution of pyridine-3-sulfonyl chloride over 20-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is essential to remove any remaining HCl and the triethylammonium hydrochloride salt.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford this compound as a solid.[7]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization and Analytical Validation

Rigorous characterization is imperative to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group. The pyridine protons will appear in the downfield region (typically δ 7.5-9.0 ppm) with characteristic splitting patterns (doublets, doublets of doublets), while the nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.2-1.5 ppm). A broad singlet corresponding to the N-H proton may also be observed.[8][9]

-

¹³C NMR: This analysis confirms the carbon framework of the molecule. Distinct signals will be observed for the carbons of the pyridine ring and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound will exhibit characteristic absorption bands.[10]

-

N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹.

-

S=O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.[11]

-

C-H Stretches: Bands for aromatic and aliphatic C-H bonds will be observed just below and above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound (C₉H₁₄N₂O₂S, Mol. Wt.: 214.29), high-resolution mass spectrometry (HRMS) would be expected to show a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 215.0854.[12]

Summary of Characterization Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.8-9.2 ppm (m, 2H, Py-H); ~8.0-8.3 ppm (m, 1H, Py-H); ~7.5-7.7 ppm (m, 1H, Py-H); ~5.0-6.0 ppm (br s, 1H, NH); ~1.3 ppm (s, 9H, C(CH₃)₃) |

| IR (cm⁻¹) | Wavenumber | ~3250 (N-H stretch); ~1340 (asymmetric S=O stretch); ~1160 (symmetric S=O stretch) |

| MS (ESI+) | m/z | 215.08 ([M+H]⁺) |

| Purity (HPLC) | Retention Time | Single major peak at a characteristic retention time (>95% purity) |

Characterization Workflow Diagram

Caption: Workflow for the analytical validation of the final product.

Conclusion

The synthesis of this compound via the reaction of pyridine-3-sulfonyl chloride with tert-butylamine is a robust and efficient method. The success of this synthesis relies on careful control of reaction conditions, particularly temperature and the stoichiometric use of a base to neutralize the HCl byproduct. The subsequent analytical validation, employing a suite of orthogonal techniques including NMR, IR, and MS, is non-negotiable for confirming the identity and ensuring the high purity required for applications in drug discovery and further chemical synthesis.[13] This guide provides the foundational knowledge and practical steps for researchers to confidently produce and validate this important chemical entity.

References

-

PubChem. N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. National Center for Biotechnology Information. [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

-

Royal Society of Chemistry. Syntheses and NMR spectra - Supporting Information. [Link]

-

Alchem.Pharmtech. CAS 17432-06-3 | this compound. [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

- Google Patents. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - EP 2963019 B1.

-

Cornella, J., et al. (2017). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

University of Oxford. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

- Google Patents. Method for producing pyridine-3-sulfonyl chloride.

- Google Patents.

-

MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]

-

Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & pharmaceutical bulletin, 11, 704–708. [Link]

-

PubChemLite. 6-amino-n-tert-butylpyridine-3-sulfonamide (C9H15N3O2S). [Link]

-

Lollini, P. L., et al. (2015). Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer. Bioorganic & medicinal chemistry, 23(15), 4434–4443. [Link]

-

Iacobucci, C., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International journal of molecular sciences, 23(10), 5483. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 17432-06-3|this compound|BLD Pharm [bldpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemscene.com [chemscene.com]

N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide to its Putative Mechanism as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)pyridine-3-sulfonamide is a synthetic compound featuring a sulfonamide functional group, a moiety prevalent in a diverse range of pharmacologically active agents. While direct, in-depth studies on this specific molecule are not extensively available in the public domain, its structural characteristics strongly suggest a mechanism of action centered on the positive allosteric modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR). This guide synthesizes the current understanding of α7 nAChR modulation, drawing parallels from structurally related compounds to propose a detailed putative mechanism for this compound. We will explore the critical role of the α7 nAChR in neurological function, the nuances of positive allosteric modulation, and the experimental methodologies required to validate this hypothesis. This document serves as a foundational resource for researchers investigating novel modulators of the α7 nAChR and for drug development professionals exploring new therapeutic avenues for cognitive and neurological disorders.

The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that is widely expressed in the central nervous system, particularly in brain regions integral to cognitive processes, such as the hippocampus and cortex.[1] This receptor is a homopentamer, comprised of five identical α7 subunits, and exhibits a high permeability to calcium ions.[1][2] The influx of calcium upon receptor activation triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.[2]

Dysfunction of the α7 nAChR has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][3] Consequently, the development of therapeutic agents that can modulate the activity of this receptor is of significant interest.

Positive Allosteric Modulation: A Refined Approach to Receptor Activation

Direct activation of the α7 nAChR by agonists has been explored as a therapeutic strategy. However, this approach is often hampered by issues such as receptor desensitization and potential for off-target effects.[1][3] Positive allosteric modulators (PAMs) offer a more nuanced approach. PAMs bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous agonist, acetylcholine (ACh).[2] Instead of directly activating the receptor, PAMs enhance the receptor's response to ACh.[2][4] This can manifest as an increase in the peak current amplitude, a prolongation of the channel open time, or a decrease in the rate of desensitization.[2][5]

The key advantage of PAMs is their ability to amplify the physiological signaling of ACh in a temporally and spatially restricted manner, thereby preserving the natural patterns of neuronal communication.[4]

Putative Mechanism of Action of this compound

Based on its chemical structure, which incorporates a sulfonamide group attached to a pyridine ring, it is hypothesized that this compound functions as a positive allosteric modulator of the α7 nAChR. The sulfonamide moiety is a common feature in a number of known α7 nAChR PAMs.[4]

The proposed mechanism involves the binding of this compound to an allosteric site on the α7 nAChR. This binding event is thought to induce a conformational change in the receptor that enhances the affinity of the orthosteric site for acetylcholine or stabilizes the open state of the ion channel. This leads to an augmented influx of calcium ions in response to ACh binding, thereby potentiating downstream signaling pathways.

The interaction is likely to be non-covalent, involving hydrogen bonds, and van der Waals forces between the modulator and the amino acid residues of the allosteric binding pocket. Molecular docking studies on similar sulfonamide-based PAMs suggest that the binding site may be located at the interface between subunits in the transmembrane domain.[6][7]

Signaling Pathway

The potentiation of the α7 nAChR by this compound is expected to enhance the downstream signaling cascades initiated by calcium influx. This includes the activation of calcium-dependent kinases and transcription factors that play a role in synaptic plasticity and cell survival.

Caption: Putative signaling pathway of this compound as an α7 nAChR PAM.

Experimental Validation

To rigorously test the hypothesis that this compound acts as a positive allosteric modulator of the α7 nAChR, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

4.1.1. Electrophysiology

Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes or patch-clamp recordings from mammalian cells expressing the human α7 nAChR are the gold standard for characterizing PAM activity.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.

-

Incubation: Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with bathing solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit a baseline current response.

-

Co-apply the same concentration of acetylcholine with varying concentrations of this compound.

-

-

Data Analysis: Measure the peak amplitude and decay kinetics of the current responses. A potentiation of the acetylcholine-evoked current in the presence of the test compound indicates PAM activity.

4.1.2. Calcium Flux Assays

Fluorometric imaging plate reader (FLIPR) assays provide a high-throughput method to assess the potentiation of calcium influx.

Experimental Protocol: FLIPR Calcium Flux Assay

-

Cell Culture: Plate mammalian cells stably expressing the human α7 nAChR (e.g., HEK293 or SH-SY5Y cells) in 96- or 384-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Injection: Inject a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or choline) into the wells using the FLIPR instrument.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in the fluorescence signal in the presence of the test compound indicates potentiation of calcium influx.

In Vivo Models

The cognitive-enhancing effects of this compound can be evaluated in rodent models of cognitive impairment.

Experimental Protocol: Novel Object Recognition (NOR) Task

-

Habituation: Individually house rodents and habituate them to the testing arena in the absence of any objects.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5-10 minutes).

-

Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1-24 hours). During this time, administer this compound or vehicle.

-

Testing Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory. An improvement in the discrimination index in the compound-treated group compared to the vehicle group suggests a pro-cognitive effect.

Data Presentation

The following table summarizes hypothetical data that would be expected from the successful characterization of this compound as a Type I α7 nAChR PAM. Type I PAMs primarily increase the peak current amplitude with minimal effect on desensitization kinetics.[8]

| Assay | Parameter | This compound |

| TEVC Electrophysiology | EC50 (Potentiation of ACh EC20 response) | 1.5 µM |

| Maximal Potentiation (% of ACh EC20 response) | 350% | |

| Effect on Desensitization Rate | Minimal | |

| FLIPR Calcium Flux | EC50 (Potentiation of Choline EC20 response) | 2.1 µM |

| Novel Object Recognition | Reversal of Scopolamine-induced Deficit (MED) | 3 mg/kg, i.p. |

EC50: Half-maximal effective concentration; MED: Minimal effective dose.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet prevalent in the scientific literature, its structural similarity to known α7 nAChR PAMs provides a strong foundation for the hypothesis that it acts through this mechanism. The experimental workflows outlined in this guide provide a clear path for validating this hypothesis and characterizing the pharmacological profile of this compound. The potential for α7 nAChR PAMs to treat a variety of CNS disorders makes the investigation of novel chemical entities like this compound a promising area of research.[1]

References

- Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 74(8), 1113-1122.

- Faghih, R., Gfesser, G. A., & Gopalakrishnan, M. (2007). Allosteric modulators of the α7 nicotinic acetylcholine receptor. Recent Patents on CNS Drug Discovery, 2(2), 99-108.

- Gopalakrishnan, M., & Arneric, S. P. (2008). The discovery and development of α7 nicotinic acetylcholine receptor agonists for the treatment of cognitive deficits in schizophrenia. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 7(1), 58-71.

-

Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., & Lawson, J. A. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]

- Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical pharmacology, 74(8), 1182-1191.

- Malysz, J., Grønlien, J. H., Anderson, D. J., Håkerud, M., Thorin-Hagene, K., Ween, H., ... & Briggs, C. A. (2009). In vitro pharmacological characterization of a novel allosteric modulator of α7 neuronal nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 330(2), 554-563.

- Timmermann, D. B., Grønlien, J. H., Kohlhaas, K. L., Nielsen, E. Ø., Dam, E., Jørgensen, T. D., ... & Ahring, P. K. (2007). An allosteric modulator of the α7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo. Journal of Pharmacology and Experimental Therapeutics, 323(1), 298-307.

-

Williams, D. K., Wang, J., & Papke, R. L. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical pharmacology, 82(8), 915-930. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.okstate.edu [scholars.okstate.edu]

- 8. neurofit.com [neurofit.com]

"N-(tert-Butyl)pyridine-3-sulfonamide" biological activity screening

This technical guide presents a robust, logical, and technically grounded strategy for the comprehensive biological screening of this compound. By beginning with broad, unbiased screens and systematically progressing through hit validation and mechanism of action studies, this framework provides a clear path to uncovering the compound's therapeutic potential. The insights gained from this screening cascade will be instrumental in guiding subsequent structure-activity relationship (SAR) studies and lead optimization efforts, ultimately determining the future of this promising molecule in the drug discovery pipeline. [14]

References

- Uddin, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.

- Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs).

- Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.

- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video.

- Zhu, J., et al. (2018). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology.

- News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries.

- Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained.

- Adam, A.Y., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.

- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.

- Al-Warhi, T., et al. (2022). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances.

- ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.

- Yang, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules.

- Ali, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

- Davies, T.Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

Unveiling the Therapeutic Potential of N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide for Target Discovery and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the pyridine scaffold and the sulfonamide functional group has yielded a plethora of biologically active molecules with diverse therapeutic applications. N-(tert-Butyl)pyridine-3-sulfonamide, a distinct chemical entity within this class, presents an intriguing starting point for novel drug discovery initiatives. While direct pharmacological data on this specific molecule is nascent, its structural motifs suggest a high probability of interaction with key biological targets implicated in a range of pathologies. This in-depth technical guide provides a comprehensive framework for the systematic investigation of this compound's therapeutic potential. We will explore plausible molecular targets based on established structure-activity relationships of analogous compounds and detail robust experimental workflows for target identification and validation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and therapeutic utility of this promising compound.

Introduction: The Scientific Rationale for Investigating this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide array of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore, integral to drugs with diuretic, hypoglycemic, antibacterial, and anticancer indications.[3][4] The combination of these two moieties in this compound creates a molecule with significant potential for engaging with various biological targets. The tert-butyl group, a bulky and lipophilic substituent, can critically influence the compound's pharmacokinetic profile and its binding affinity and selectivity for specific protein targets.

This guide will focus on a rational, hypothesis-driven approach to uncovering the therapeutic targets of this compound. We will leverage existing knowledge of related pyridine-sulfonamide derivatives to propose a panel of high-priority candidate targets. For each proposed target, we will outline the underlying biological rationale and provide detailed, state-of-the-art experimental protocols for validation, from initial in vitro screening to cell-based functional assays.

Postulated Therapeutic Targets and Mechanistic Hypotheses

Based on the known activities of structurally related pyridine and sulfonamide compounds, we have identified several high-priority potential therapeutic targets for this compound.

Kinase Inhibition: Targeting PI3K/PI4K Signaling

Rationale: Pyridyl-sulfonamide derivatives have been reported as inhibitors of phosphatidylinositol 3-kinases (PI3K) and phosphatidylinositol 4-kinases (PI4K).[1] These lipid kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Hypothesis: this compound may act as an inhibitor of one or more isoforms of PI3K or PI4K, thereby disrupting downstream signaling and inducing anti-proliferative effects in cancer cells.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Rationale: Certain sulfonamide-functionalized pyridine carbothioamides have demonstrated potent anticancer activity by targeting the colchicine-binding site of tubulin, leading to the inhibition of microtubule polymerization and cell cycle arrest.[4]

Hypothesis: The structural features of this compound may allow it to bind to tubulin, disrupt microtubule dynamics, and induce mitotic catastrophe in rapidly dividing cancer cells.

Modulation of Carbonic Anhydrases

Rationale: The sulfonamide moiety is the defining feature of a major class of carbonic anhydrase (CA) inhibitors.[5] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

Hypothesis: this compound is a primary candidate for inhibition of various human carbonic anhydrase isoforms, with potential therapeutic implications in diseases characterized by CA dysregulation.

Immunomodulation via MALT1 Inhibition

Rationale: A recent patent has disclosed pyridinylsulfonamide compounds as inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[6] MALT1 is a paracaspase that plays a critical role in T-cell and B-cell receptor signaling pathways, making it an attractive target for autoimmune diseases and certain lymphomas.

Hypothesis: this compound may possess inhibitory activity against MALT1, suggesting a potential role in the treatment of inflammatory and autoimmune disorders.

Antagonism of the TRPV1 Receptor

Rationale: Analogues of tert-butyl pyridine have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception.[7]

Hypothesis: The presence of the tert-butyl pyridine moiety in this compound suggests that it could act as an antagonist of the TRPV1 receptor, indicating potential analgesic applications.

Experimental Workflows for Target Validation

A multi-tiered approach is essential for the robust validation of the hypothesized therapeutic targets. The following experimental workflows provide a comprehensive strategy for elucidating the mechanism of action of this compound.

Initial Target Screening and Biochemical Validation

This phase aims to rapidly assess the compound's activity against the prioritized targets using in vitro biochemical assays.

Table 1: Primary Biochemical Screening Assays

| Target Class | Specific Targets | Assay Principle | Key Readout |

| Kinases | PI3Kα, β, γ, δ; PI4Kα, β | ADP-Glo™ Kinase Assay | Luminescence (IC50) |

| Cytoskeletal | Tubulin | Tubulin Polymerization Assay | Fluorescence (IC50) |

| Metalloenzymes | Carbonic Anhydrase I, II, IX, XII | Stopped-Flow CO2 Hydrase Assay | Enzyme Kinetics (Ki) |

| Proteases | MALT1 | FRET-based Protease Assay | Fluorescence (IC50) |

| Ion Channels | TRPV1 | FLIPR Calcium Assay | Fluorescence (IC50) |

Experimental Protocol: ADP-Glo™ Kinase Assay for PI3K Inhibition

-

Reagent Preparation: Prepare assay buffer, kinase solution (PI3K isoform), substrate solution (e.g., PIP2), and ATP solution. Serially dilute this compound to create a concentration gradient.

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and test compound or vehicle control. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

dot

Caption: Workflow for initial biochemical screening.

Cell-Based Functional Assays

Following the identification of promising hits from the biochemical screens, the next step is to evaluate the compound's activity in a more physiologically relevant cellular context.

Table 2: Secondary Cell-Based Functional Assays

| Target Pathway | Cell Line | Assay Principle | Key Readout |

| PI3K/Akt Signaling | PTEN-null cancer cells (e.g., PC3) | Western Blot or In-Cell Western | Phospho-Akt levels |

| Microtubule Disruption | HeLa, A549 | Immunofluorescence Microscopy | Microtubule morphology, cell cycle arrest (G2/M) |

| MALT1 Activity | Jurkat T-cells | NF-κB Reporter Assay | Luciferase activity |

| TRPV1 Antagonism | HEK293 cells expressing hTRPV1 | Calcium Imaging | Capsaicin-induced calcium influx |

Experimental Protocol: Western Blot for Phospho-Akt Levels

-

Cell Culture and Treatment: Plate PC3 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Subsequently, probe with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

dot

Caption: PI3K/Akt signaling pathway and the point of inhibition.

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial exploration of this compound's therapeutic potential. The proposed workflows, from broad biochemical screening to targeted cell-based assays, will enable researchers to efficiently identify and validate its primary molecular targets. Positive results from these studies will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The systematic approach outlined herein will be instrumental in unlocking the full therapeutic promise of this intriguing molecule.

References

-

Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 14, 2026, from [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 20). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021, January 22). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

- Pyridinylsulfonamide compounds and their use in therapy. (2024, May 9). Google Patents.

-

t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US20240150365A1 - Pyridinylsulfonamide compounds and their use in therapy - Google Patents [patents.google.com]

- 7. t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Conformational Analysis of N-(tert-Butyl)pyridine-3-sulfonamide

Abstract

N-(tert-Butyl)pyridine-3-sulfonamide is a molecule of significant interest within medicinal chemistry, belonging to the sulfonamide class of compounds known for their diverse pharmacological activities.[1] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationship (SAR) and optimizing its properties for drug development. This guide provides a comprehensive technical overview of the structural analysis and conformational preferences of this compound. We will delve into the foundational principles governing its molecular geometry, the critical role of intermolecular forces in its solid-state architecture, and the synergistic application of experimental and computational methodologies for its detailed characterization.

Introduction: The Significance of Sulfonamide Conformation in Drug Design

The sulfonamide functional group is a cornerstone in modern pharmacology, integral to the efficacy of numerous antibacterial, anti-inflammatory, and diuretic drugs.[1] The biological activity of sulfonamides is intrinsically linked to their molecular conformation, which dictates how they interact with their target proteins.[2] The spatial arrangement of the sulfonamide moiety and its substituents influences key physicochemical properties such as solubility, membrane permeability, and metabolic stability. Consequently, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for its rational design and development as a potential therapeutic agent.

Aromatic sulfonamides, in particular, exhibit characteristic conformational preferences. The geometry around the sulfur atom is typically a distorted tetrahedron.[3] A key conformational feature of aromatic sulfonamides is the tendency to adopt a synclinal conformation, where the substituent on the nitrogen atom is positioned out of the plane of the sulfonamide group.[4][5] This conformation is often stabilized by intermolecular hydrogen bonding in the solid state.[4]

Molecular Structure and Conformational Landscape

The molecular structure of this compound comprises a pyridine ring, a sulfonamide linker, and a bulky tert-butyl group. The interplay between these components dictates the molecule's overall shape and flexibility.

Predicted Conformation

Based on studies of related aromatic sulfonamides, the this compound molecule is predicted to adopt a conformation where the C-S-N-C torsion angle is non-planar.[3] The bulky tert-butyl group is likely to significantly influence the rotational barrier around the S-N bond, favoring a staggered conformation to minimize steric hindrance. The pyridine ring's orientation relative to the sulfonamide group will also be a key determinant of the overall molecular shape.

Key Torsional Angles

The conformational flexibility of this compound is primarily defined by the rotation around two key bonds:

-

C(pyridine)-S bond: Rotation around this bond determines the orientation of the sulfonamide group relative to the pyridine ring.

-

S-N bond: Rotation around this bond dictates the position of the tert-butyl group.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to generate a potential energy surface by systematically rotating these bonds, thereby identifying the most stable, low-energy conformations.

Intermolecular Interactions and Solid-State Packing

In the solid state, the crystal packing of this compound will be dominated by hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding

The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O).[3][6][7] It is highly probable that in the crystalline form, molecules of this compound will form intermolecular hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers.[4][5] The specific hydrogen bonding pattern will depend on the steric accessibility of the donor and acceptor sites and the overall molecular conformation.

π-π Stacking

The presence of the aromatic pyridine ring introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, can contribute significantly to the overall stability of the crystal lattice.

Experimental Workflow for Structural Elucidation

A combination of experimental techniques is essential for the unambiguous determination of the structure and conformation of this compound.

Diagram: Experimental Workflow for Structural Analysis

Caption: A typical experimental workflow for the synthesis and structural characterization of this compound.

Synthesis and Crystallization

The synthesis of this compound would typically involve the reaction of pyridine-3-sulfonyl chloride with tert-butylamine.[2] Following synthesis, purification, and characterization to confirm its identity and purity, the next critical step is to grow single crystals suitable for X-ray diffraction.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Vapor Diffusion: Place a solution of the compound in a vial inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, as well as detailed information about the crystal packing and intermolecular interactions.

Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecule's structure and dynamics in solution.

-

¹H and ¹³C NMR: Confirm the molecular connectivity and provide insights into the electronic environment of the different atoms.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Can be used to determine through-space proximities between protons, which can help to elucidate the preferred conformation in solution.

Computational Modeling: A Predictive and Complementary Tool

Computational chemistry offers a powerful means to investigate the conformational preferences and electronic properties of this compound, complementing experimental data.

Diagram: Computational Analysis Workflow

Caption: A workflow for the computational analysis of the conformational space of this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for predicting molecular structures and energies.

Computational Protocol: Conformational Analysis

-

Initial Structure: Generate an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[5]

-

Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Energy Comparison: Compare the relative energies of the different conformers to identify the most stable structures.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[5] This analysis can provide a detailed breakdown of the types of intermolecular contacts (e.g., H···O, H···H, C···H) and their relative contributions to the overall crystal packing.

Data Summary and Interpretation

The structural parameters obtained from experimental and computational studies can be summarized for comparative analysis.

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Predicted Value Range | Method of Determination |

| Bond Lengths (Å) | ||

| S=O | 1.42 - 1.45 | SC-XRD, DFT |

| S-N | 1.62 - 1.65 | SC-XRD, DFT |

| S-C(pyridine) | 1.75 - 1.78 | SC-XRD, DFT |

| N-C(tert-butyl) | 1.48 - 1.51 | SC-XRD, DFT |

| Bond Angles (°) | ||

| O-S-O | 118 - 122 | SC-XRD, DFT |

| C-S-N | 105 - 109 | SC-XRD, DFT |

| S-N-C | 118 - 122 | SC-XRD, DFT |

| Torsion Angles (°) | ||

| C(pyridine)-S-N-C(tert-butyl) | ± (60 - 90) | SC-XRD, DFT |

Note: These are predicted ranges based on related structures and general principles of sulfonamide chemistry.

Conclusion

The structural and conformational analysis of this compound is a multifaceted endeavor that requires a synergistic approach, integrating chemical synthesis, advanced spectroscopic and crystallographic techniques, and sophisticated computational modeling. A comprehensive understanding of its three-dimensional structure and intermolecular interactions is fundamental to unlocking its full potential as a pharmacologically active agent. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to conduct a thorough and insightful investigation of this and other related sulfonamide compounds.

References

- Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. (2019).

- Hydrogen bonding in sulfonamides. PubMed.

- Sulfonamide-related conformational effects and their importance in structure-based design. (2025).

- Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II. Optica Publishing Group.

- Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). PMC - PubMed Central.

- Hydrogen bonding in sulfonamides. (2025). Request PDF - ResearchGate.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). PMC - NIH.

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infrared Study of the Hydrogen Bonding Association in Polyamides Plasticized by Benzenesulfonamides. Part I: Self-Association in Amide and Sulfonamide Systems; Part II: Amide–Sulfonamide Interaction [opg.optica.org]

An In-depth Technical Guide to the Solubility and Stability of N-(tert-Butyl)pyridine-3-sulfonamide

Introduction

N-(tert-Butyl)pyridine-3-sulfonamide is a molecule of significant interest within contemporary drug discovery and development programs. As a derivative of the pyridine sulfonamide scaffold, it belongs to a class of compounds recognized for a wide array of biological activities.[1][2] The incorporation of a tert-butyl group can substantially influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide offers a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for the characterization of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from structurally related compounds and established principles of medicinal chemistry to provide a robust framework for its evaluation.

Physicochemical Properties: A Predictive Overview

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological settings.

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | ~214.29 g/mol | Based on chemical formula: C9H14N2O2S |

| Polarity | Moderately Polar | The presence of the sulfonamide and pyridine moieties contributes to its polarity. |

| Lipophilicity (LogP) | Moderate | The tert-butyl group increases lipophilicity, which is balanced by the polar sulfonamide and pyridine groups. |

| Hydrogen Bonding | Acceptor and Donor | The sulfonamide group contains both hydrogen bond donors (N-H) and acceptors (S=O), while the pyridine nitrogen acts as a hydrogen bond acceptor. |

| pKa | Weakly Acidic | The sulfonamide proton is weakly acidic. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The solubility of this compound is expected to be influenced by the interplay of its lipophilic tert-butyl group and the polar pyridine and sulfonamide moieties.

Anticipated Solubility in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar groups will interact with protic solvents, but the tert-butyl group may limit extensive solvation. Solubility in aqueous media is expected to be pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule.[3] |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

A robust determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for assessing the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve of known concentrations of this compound.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a comprehensive framework for its characterization. By understanding the general properties of pyridine sulfonamides and employing the detailed experimental protocols outlined, researchers can effectively determine the solubility and stability profiles of this promising compound. This foundational knowledge is indispensable for advancing this compound through the drug development pipeline.

References

-

Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]

-

PubChem. N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. [Link]

-

Alchem.Pharmtech. CAS 17432-06-3 | this compound. [Link]

-

Solubility of Things. N-butylbenzenesulfonamide. [Link]

-

ResearchGate. Synthesis of Sulfenamides from Aminoesters and their Stability. [Link]

-

PubChemLite. 6-amino-n-tert-butylpyridine-3-sulfonamide (C9H15N3O2S). [Link]

-

Journal of Chemical & Engineering Data. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. [Link]

-

Food Additives & Contaminants. Stability of sulphonamide drugs in meat during storage. [Link]

-

Oxford Academic. N-Butylbenzenesulfonamide | Experimental and Clinical Neurotoxicology. [Link]

-

Environmental Science and Pollution Research. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Journal of Chemical & Engineering Data. Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. [Link]

-

White Rose Research Online. Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. [Link]

-

Wikipedia. Sulfonamide. [Link]

Sources

Spectroscopic Characterization of N-(tert-Butyl)pyridine-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of N-(tert-Butyl)pyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes detailed interpretation of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies outlined herein serve as a valuable reference for the characterization of this and structurally related compounds.

Introduction: The Significance of this compound

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents. Its ability to act as a bioisostere for carboxylic acids, coupled with its favorable physicochemical properties, makes it a privileged scaffold in drug design. The pyridine ring, a common nitrogen-containing heterocycle, is also a key component of many biologically active molecules. The conjunction of these two moieties in this compound results in a compound with significant potential for further chemical exploration and development.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's architecture and are indispensable for confirming its identity and purity. This guide will delve into the expected spectroscopic characteristics of this compound, providing a detailed interpretation of its anticipated spectral data.

Molecular Structure and Predicted Spectroscopic Correlation

The structure of this compound, with its distinct pyridine and N-tert-butyl groups, gives rise to a unique and predictable spectroscopic fingerprint. The following diagram illustrates the key structural features and their expected correlation with the spectroscopic data that will be discussed.

Caption: Molecular structure of this compound and its key spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound will show distinct signals corresponding to the pyridine and tert-butyl moieties.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be characterized by four signals in the aromatic region corresponding to the protons of the pyridine ring and a sharp, intense singlet in the aliphatic region for the tert-butyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~9.1 | Doublet of doublets | 1H | H-2 (Py) | The proton at the 2-position is deshielded by the adjacent nitrogen and the sulfonyl group, hence its downfield shift. |

| ~8.8 | Doublet of doublets | 1H | H-6 (Py) | The proton at the 6-position is also deshielded by the ring nitrogen, appearing at a downfield chemical shift. |

| ~8.1 | Doublet of triplets | 1H | H-4 (Py) | This proton is influenced by both adjacent protons and the nitrogen atom, leading to a complex splitting pattern. |

| ~7.5 | Multiplet | 1H | H-5 (Py) | The proton at the 5-position is the most upfield of the pyridine protons, coupled to both H-4 and H-6. |

| ~5.5 | Broad Singlet | 1H | N-H | The sulfonamide proton is acidic and its signal is often broad. Its chemical shift can be concentration and solvent dependent. |

| ~1.2 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a single, sharp, and intense signal in the upfield region.[1] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will complement the proton NMR data, showing five distinct signals for the pyridine carbons and two signals for the tert-butyl group.

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~152 | C-2 (Py) | The carbon adjacent to the nitrogen is significantly deshielded. |

| ~148 | C-6 (Py) | Similar to C-2, this carbon is deshielded by the adjacent nitrogen. |

| ~136 | C-4 (Py) | The chemical shift of this carbon is influenced by its position relative to the nitrogen and the sulfonyl group. |

| ~135 | C-3 (Py) | The carbon directly attached to the electron-withdrawing sulfonyl group is expected to be deshielded. |

| ~124 | C-5 (Py) | This carbon is the most shielded of the pyridine ring carbons. |

| ~58 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonamide and pyridine groups.

| Frequency (cm⁻¹) | Intensity | Assignment | Causality and Insights |

| ~3300 | Medium, Sharp | N-H stretch | This band is characteristic of the N-H bond in the sulfonamide group. |

| ~3100-3000 | Weak | Aromatic C-H stretch | These absorptions are due to the C-H bonds of the pyridine ring. |

| ~2970 | Strong | Aliphatic C-H stretch | This strong absorption arises from the C-H bonds of the tert-butyl group. |

| ~1580, 1470, 1420 | Medium | C=C and C=N ring stretching | These bands are characteristic of the pyridine ring vibrations.[2][3] |

| ~1350-1300 | Strong | Asymmetric SO₂ stretch | The strong electron-withdrawing nature of the sulfonyl group results in a very intense absorption band in this region.[4][5] |

| ~1170-1150 | Strong | Symmetric SO₂ stretch | This is the second characteristic band for the sulfonyl group, also of strong intensity.[4][5] |

Mass Spectrometry (MS)